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Compound of Interest

Compound Name: Phenyl 4-hydroxybenzoate

Cat. No.: B096878

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl
4-hydroxybenzoate (CAS No: 17696-62-7), a key intermediate in the synthesis of various
organic compounds, including parabens used as preservatives in cosmetics and
pharmaceuticals. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

Phenyl 4-hydroxybenzoate is a white crystalline solid with the molecular formula C13H100s3
and a molecular weight of 214.22 g/mol .[1] Its structure consists of a phenyl group connected
to a 4-hydroxybenzoate moiety through an ester linkage.

Spectroscopic Data

The following sections present the key spectroscopic data for Phenyl 4-hydroxybenzoate,
organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic
molecules. The *H and 3C NMR spectra of Phenyl 4-hydroxybenzoate provide detailed
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information about the arrangement of hydrogen and carbon atoms within the molecule.

1H NMR (Proton NMR) Data

The *H NMR spectrum of Phenyl 4-hydroxybenzoate exhibits signals corresponding to the

aromatic protons of the phenyl and 4-hydroxybenzoate rings, as well as the hydroxyl proton.

Chemical Shift ()
pPpm

Multiplicity

Integration

Assignment

~8.10

Doublet

2H

Protons ortho to the
ester group (on the 4-

hydroxybenzoate ring)

~7.45

Multiplet

2H

Protons meta to the

ester group (on the

phenyl ring)

~7.25

Multiplet

3H

Protons ortho and
para to the ester

group (on the phenyl
ring)

~6.90

Doublet

2H

Protons meta to the
ester group (on the 4-

hydroxybenzoate ring)

~5.50

Singlet (broad)

Hydroxyl proton (-OH)

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.
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Chemical Shift (6) ppm

Assignment

~165 Ester Carbonyl Carbon (C=0)

162 Carbon bearing the hydroxyl group (on the 4-
hydroxybenzoate ring)

151 Carbon attached to the ester oxygen (on the
phenyl ring)

132 CH carbons ortho to the ester group (on the 4-
hydroxybenzoate ring)

129 CH carbons meta to the ester group (on the
phenyl ring)

126 CH carbon para to the ester group (on the
phenyl ring)

129 CH carbons ortho to the ester group (on the
phenyl ring)

121 Carbon bearing the ester group (on the 4-
hydroxybenzoate ring)

116 CH carbons meta to the ester group (on the 4-
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of Phenyl 4-hydroxybenzoate shows

characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.
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Wavenumber (cm~?)

Intensity

Assignment

3600-3200 Strong, Broad O-H stretch (hydroxyl group)
3100-3000 Medium C-H stretch (aromatic)
1710-1680 Strong C=0 stretch (ester carbonyl)
1610-1580 Medium C=C stretch (aromatic ring)
1500-1400 Medium C=C stretch (aromatic ring)
1300-1100 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of Phenyl 4-hydroxybenzoate

provides information about its molecular weight and fragmentation pattern.

Electron lonization (El) Mass Spectrum

m/z Relative Abundance (%) Assignment
214 ~40 [M]* (Molecular lon)

M - CeHsO]* (Loss of phenox
1ol 100 fadical) . i '
93 ~30 [CeHsO]* (Phenoxy cation)
77 ~25 [CeHs]* (Phenyl cation)
65 ~15 [CsHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:
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» Dissolve approximately 5-10 mg of Phenyl 4-hydroxybenzoate in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (d = 0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'HNMR:

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-32.

o Relaxation delay: 1-2 seconds.
e 13C NMR:

o Pulse sequence: Proton-decoupled single-pulse experiment.

o Number of scans: 1024 or more, depending on the sample concentration.

o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid Phenyl 4-hydroxybenzoate sample directly onto the ATR

crystal.
e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or
germanium ATR accessory.

Spectral Range: 4000-400 cm™1.
Resolution: 4 cm~1.
Number of Scans: 16-32.

A background spectrum of the clean ATR crystal is collected prior to the sample scan.

Mass Spectrometry

Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):

Dissolve a small amount of Phenyl 4-hydroxybenzoate in a suitable volatile solvent (e.g.,
dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

Data Acquisition:

Instrument: A GC-MS system.
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes,
then ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.

lonization Mode: Electron lonization (El) at 70 eV.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Phenyl

4-hydroxybenzoate.
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Caption: Workflow for the spectroscopic analysis of Phenyl 4-hydroxybenzoate.
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Caption: Integration of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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